molecular formula C13H8F3NO B6299862 N-(Salicylidene)-2,4,6-trifluoroaniline CAS No. 26672-03-7

N-(Salicylidene)-2,4,6-trifluoroaniline

Cat. No.: B6299862
CAS No.: 26672-03-7
M. Wt: 251.20 g/mol
InChI Key: RQGWCMLLTPYLGV-UHFFFAOYSA-N
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Description

N-(Salicylidene)-2,4,6-trifluoroaniline is a Schiff base derivative synthesized via the condensation of 2,4,6-trifluoroaniline with salicylaldehyde. While direct structural or synthetic data for this compound are absent in the provided evidence, insights can be inferred from its parent compound, 2,4,6-trifluoroaniline, and related derivatives.

2,4,6-Trifluoroaniline (C₆H₄F₃N) is a fluorinated aniline derivative with a planar aromatic ring and substituents influencing its electronic and steric properties. Its crystal structure (orthorhombic, space group P2₁2₁2₁) reveals deviations in bond angles (up to 5° from ideal 120°) at fluorinated carbons, attributed to fluorine’s electronegativity and steric effects . The molecule forms intermolecular N–H···F and N–H···N hydrogen bonds, creating layered sheets in the crystal lattice .

Properties

IUPAC Name

2-[(2,4,6-trifluorophenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c14-9-5-10(15)13(11(16)6-9)17-7-8-3-1-2-4-12(8)18/h1-7,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGWCMLLTPYLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Crystallographic and Substituent Effects

Compound Crystal System Bond Angle Deviations Key Interactions Reference
2,4,6-Trifluoroaniline Orthorhombic Up to 5° at C–F sites N–H···F, N–H···N
2,4,6-Trimethylaniline Not reported Steric hindrance Van der Waals interactions
2,3,4,5,6-Pentafluoroaniline Monoclinic Similar C–F deviations Enhanced F···F interactions
  • Electronic Effects : Fluorine’s electron-withdrawing nature in 2,4,6-trifluoroaniline reduces electron density on the aromatic ring, enhancing electrophilic substitution resistance compared to methylated analogs like 2,4,6-trimethylaniline .
  • Steric Effects : The trifluoro substitution minimizes steric hindrance compared to bulkier groups (e.g., –CH₃), favoring planar geometries critical for Schiff base formation .
Thermal and Stability Profiles
  • Thermal Stability: Fluorine substituents improve thermal stability. For instance, 2,4,6-trifluoroaniline derivatives exhibit higher decomposition temperatures compared to non-fluorinated analogs due to strong C–F bonds and intermolecular interactions .
  • Air Stability : Fluorine’s electron-withdrawing effects stabilize electron-deficient aromatic systems, reducing oxidative degradation—a property leveraged in air-stable paddlewheel complexes .

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